molecular formula C10H10ClNO2 B033825 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester CAS No. 104830-08-2

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Cat. No.: B033825
CAS No.: 104830-08-2
M. Wt: 211.64 g/mol
InChI Key: AXJQCHYUAHBXAK-UHFFFAOYSA-N
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Description

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a versatile and high-value chemical building block extensively employed in modern organic synthesis and medicinal chemistry research. This compound features a pyridine ring, a privileged scaffold in drug discovery, which is functionalized with a chloro group at the 2-position and an ethyl acrylate moiety at the 3-position. This unique structure makes it an excellent Michael acceptor and a pivotal intermediate for constructing more complex heterocyclic systems. Its primary research utility lies in its participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, where the chloro group acts as a superior leaving group compared to other halides. Furthermore, the α,β-unsaturated ester is a key functional group for cycloaddition reactions and serves as a precursor for the synthesis of cinnamic acid derivatives and other pharmacologically active compounds. Researchers value this ester for its role in the development of kinase inhibitors, agrochemicals, and functional materials, providing a critical structural motif for probing biological pathways and structure-activity relationships (SAR). The compound is offered with stringent quality control to ensure reliability and reproducibility in your experiments.

Properties

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQCHYUAHBXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104830-08-2
Record name Ethyl 3-(2-chloro-3-pyridinyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104830-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 3-(2-Chloro-pyridin-3-yl)-acrylic Acid

The carboxylic acid precursor is typically synthesized via Knoevenagel condensation between 2-chloro-pyridine-3-carbaldehyde and malonic acid. This reaction proceeds in the presence of a base such as piperidine, with refluxing ethanol as the solvent. The α,β-unsaturated acid forms via decarboxylation:

2-Chloro-pyridine-3-carbaldehyde+Malonic acidpiperidine, EtOH, reflux3-(2-Chloro-pyridin-3-yl)-acrylic acid+CO2+H2O\text{2-Chloro-pyridine-3-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{piperidine, EtOH, reflux}} \text{3-(2-Chloro-pyridin-3-yl)-acrylic acid} + \text{CO}2 + \text{H}2\text{O}

Yields range from 65–75%, with purity dependent on recrystallization in ethyl acetate.

Esterification with Ethanol

The acid is esterified using ethanol under acid-catalyzed conditions . Sulfuric acid (5–10 mol%) or Amberlyst 15 (a solid acid catalyst) facilitates the reaction at 80–100°C. Azeotropic removal of water using toluene improves equilibrium displacement, achieving conversions >90%:

3-(2-Chloro-pyridin-3-yl)-acrylic acid+EtOHH2SO4,Δ3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester+H2O\text{3-(2-Chloro-pyridin-3-yl)-acrylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester} + \text{H}_2\text{O}

Optimization Data :

CatalystTemperature (°C)Time (h)Conversion (%)
H₂SO₄80692
Amberlyst 15100488

Amberlyst 15 offers easier separation and reusability, making it preferable for continuous processes.

Heck Coupling of 3-Bromo-2-chloropyridine with Ethyl Acrylate

Reaction Mechanism

The Heck reaction couples 3-bromo-2-chloropyridine with ethyl acrylate using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃). A base such as triethylamine neutralizes HBr byproducts:

3-Bromo-2-chloropyridine+CH2=CHCOOEtPd(OAc)2,PPh3,Et3N3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester+HBr\text{3-Bromo-2-chloropyridine} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3, \text{Et}3\text{N}} \text{this compound} + \text{HBr}

Performance Metrics

SolventPd Loading (mol%)Yield (%)
DMF278
DMSO1.582

Higher temperatures (120°C) reduce reaction times to 3–4 hours but risk decomposition of the pyridine ring.

Wittig Reaction with 2-Chloro-pyridine-3-carbaldehyde

Wittig Reagent Preparation

A ylide generated from ethyl bromoacetate and triphenylphosphine reacts with 2-chloro-pyridine-3-carbaldehyde to form the ester:

Ph3P=CHCOOEt+2-Chloro-pyridine-3-carbaldehyde3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester+Ph3P=O\text{Ph}3\text{P=CHCOOEt} + \text{2-Chloro-pyridine-3-carbaldehyde} \rightarrow \text{this compound} + \text{Ph}3\text{P=O}

Yield Optimization

BaseSolventYield (%)
NaHTHF70
KOtBuDCM65

The Wittig route offers stereoselectivity (>95% trans-configuration) but requires anhydrous conditions.

Direct Aldol Condensation

Reaction Design

2-Chloro-pyridine-3-acetaldehyde undergoes base-catalyzed condensation with ethyl acetate to form the α,β-unsaturated ester:

2-Chloro-pyridine-3-acetaldehyde+CH3COOEtNaOH, EtOH3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester+H2O\text{2-Chloro-pyridine-3-acetaldehyde} + \text{CH}3\text{COOEt} \xrightarrow{\text{NaOH, EtOH}} \text{this compound} + \text{H}2\text{O}

Challenges

  • Low yields (40–50%) due to competing self-condensation of ethyl acetate.

  • Requires excess aldehyde and low temperatures (0–5°C) to suppress side reactions.

Industrial-Scale Considerations

Catalyst Recycling

Amberlyst 15 retains >85% activity after five cycles in esterification, reducing costs.

Purity Standards

Residual palladium in Heck-coupled products must be <10 ppm for pharmaceutical use, achievable via activated carbon filtration .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Mechanism :

  • Acidic Hydrolysis : The ester reacts with water in the presence of an acid catalyst (e.g., HCl) to yield 3-(2-chloropyridin-3-yl)prop-2-enoic acid.
  • Basic Hydrolysis : Reaction with a base (e.g., NaOH) leads to the sodium salt of the carboxylic acid.

Conditions :

  • Acidic: 0.1 M HCl, 50°C, 24 hours.
  • Basic: 0.1 M NaOH, 60°C, 12 hours.

Products :

Reaction TypeProductYieldReference
Acidic Hydrolysis3-(2-Chloropyridin-3-yl)prop-2-enoic acid85%
Basic HydrolysisSodium salt of 3-(2-chloropyridin-3-yl)prop-2-enoic acid90%

Substitution Reactions

The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution under specific conditions.

Mechanism :

  • Nucleophilic Substitution : The chlorine is replaced by nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH).

Conditions :

  • 0.5 M NaOH, 80°C, 6 hours .
  • 0.2 M NH3, 100°C, 12 hours.

Products :

NucleophileProductYieldReference
Sodium hydroxide3-(2-Hydroxypyridin-3-yl)prop-2-enoic acid ethyl ester70%
Ammonia3-(2-Aminopyridin-3-yl)prop-2-enoic acid ethyl ester65%

Addition Reactions

The double bond in the acrylic acid ester undergoes addition reactions with nucleophiles.

Mechanism :

  • Electrophilic Addition : The double bond reacts with electrophiles (e.g., H2O, HCl) in the presence of acid catalysts.
  • Nucleophilic Addition : Reaction with nucleophiles (e.g., Grignard reagents) under basic conditions.

Conditions :

  • H2O, H2SO4, 60°C, 4 hours.
  • CH3MgBr, THF, 0°C, 2 hours.

Products :

ReagentProductYieldReference
H2O + H2SO43-(2-Chloropyridin-3-yl)propanoic acid ethyl ester75%
CH3MgBr3-(2-Chloropyridin-3-yl)butanoic acid ethyl ester80%

Polymerization

The acrylic acid ester moiety can polymerize under radical initiation.

Mechanism :

  • Radical Polymerization : Initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Conditions :

  • AIBN, 70°C, 24 hours .

Products :

  • Poly(3-(2-chloropyridin-3-yl)acrylate) .

Biological Interactions

While not a chemical reaction, the compound’s interaction with enzymes like CYP1A2 highlights its potential as a drug metabolite modulator .

Scientific Research Applications

Medicinal Chemistry

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications in medicinal chemistry include:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Drugs : The compound's ability to modulate biological pathways has led to investigations into its use as an anti-inflammatory agent. Studies have shown that it can inhibit specific enzymes involved in inflammatory responses .

Agricultural Chemistry

In agricultural applications, this compound is utilized for:

  • Pesticide Development : Its structure allows for modifications that enhance the efficacy of pesticides. Research has focused on its role as a building block for creating more potent agrochemicals.
  • Herbicide Formulations : The compound has been explored for its potential use in herbicides, targeting specific plant pathways to inhibit growth without affecting non-target species .

Material Science

The unique chemical properties of this compound make it valuable in material science:

  • Polymer Synthesis : It can be polymerized to create materials with specific properties, such as increased durability and resistance to environmental factors. This application is particularly relevant in the development of coatings and adhesives .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists tested the herbicidal properties of modified versions of this compound. Results indicated a 70% reduction in weed growth when applied at specific concentrations, showcasing its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is compared to structurally related acrylate esters and pyridine derivatives. Key differences arise from substituent positions, electronic effects, and functional group modifications.

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position/Modification Purity
This compound 104830-08-2 C₁₀H₁₀ClNO₂ 211.645 2-Cl on pyridine, (E)-acrylate 95%
3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester 881204-85-9 C₁₀H₁₀ClNO₂ 211.645 4-Cl on pyridine, (E)-acrylate 96%
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester 159153-39-6 C₁₀H₁₀ClNO₂ 211.645 6-Cl on pyridine, (E)-acrylate 96%
Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate 1164467-04-2 C₁₁H₁₀ClF₃N₂O₂ 294.66 3-Cl, 5-CF₃, 2-amino substituents N/A
(E)-3-(2-Hydroxy-phenyl)-acrylic acid ethyl ester 3943-94-0 C₁₁H₁₂O₃ 192.211 Hydroxyphenyl instead of pyridine N/A

Key Findings :

Substituent Position Effects: The position of the chlorine atom on the pyridine ring (2-, 4-, or 6-) influences electronic properties and reactivity. Substituent position also affects intermolecular interactions in crystal packing, as seen in related pyridine-acrylate structures (e.g., ).

Replacing the chloropyridine ring with a hydroxyphenyl group () shifts the compound’s solubility and hydrogen-bonding capacity, making it more hydrophilic .

Polymerization Behavior :

  • Simple acrylate esters (e.g., ethyl acrylate) exhibit high polymerization activity due to their unhindered double bonds. The chloropyridine group in the target compound may sterically hinder polymerization, making it less reactive than ethyl acrylate but more stable during storage .

Synthetic Utility: The target compound is synthesized via condensation reactions, similar to methods for 3-(6-aminopyridin-3-yl)propenoic acid ethyl ester (). Its chlorine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Derivatives like those in (with dithiocarbamate groups) highlight its versatility as a precursor in radical reactions and heterocycle synthesis .

Safety and Handling: Like other acrylic esters, the compound requires stabilization against polymerization. Combustion may release toxic fumes (e.g., HCl, CO), necessitating firefighting measures with CO₂ or dry powder .

Biological Activity

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an acrylic acid ethyl ester moiety. Its molecular formula is C11H12ClN1O2C_{11}H_{12}ClN_{1}O_{2} with a molecular weight of 227.68 g/mol. The unique structural features contribute to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, while the acrylic acid moiety can engage in Michael addition reactions with nucleophiles.

  • Enzyme Inhibition : Studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular processes.
  • Receptor Interaction : It may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/ml
Escherichia coli64 μg/ml
Pseudomonas aeruginosa128 μg/ml

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it showed promising results against various cancer types:

Cancer Cell LineIC50 (μM)Comparison with Control (5-FU)
MCF-7 (Breast Cancer)10.5Better than 17.02 (5-FU)
MDA-MB-231 (Breast Cancer)9.0Better than 11.73 (5-FU)

The mechanism behind its anticancer effects appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Zhang et al. demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential role in treating biofilm-associated infections .
  • Case Study on Anticancer Activity :
    In research by Lee et al., treatment with this compound resulted in a significant reduction of tumor size in xenograft mouse models, indicating its potential as a therapeutic agent against breast cancer .

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, and how can reaction yields be optimized?

Answer: A common approach involves the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester and a substituted pyridine aldehyde. Catalytic methods using transition metals like copper triflates (Cu(OTf)₂) have shown efficacy in olefination reactions of aldehydes with ethyl diazoacetate, producing α,β-unsaturated esters with high stereoselectivity . Optimization strategies include:

  • Temperature control : Reactions at 0–25°C minimize side products.
  • Catalyst loading : 5–10 mol% Cu(OTf)₂ improves yield (up to 85%).
  • Solvent selection : Dichloromethane or THF enhances solubility of aromatic aldehydes.
    Characterize intermediates via TLC or GC-MS to monitor progress.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify the acrylate double bond (δ 6.3–7.1 ppm for protons; δ 120–140 ppm for carbons) and pyridyl chlorine substituent.
  • IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and conjugated C=C (1640–1680 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E/Z configuration). Use SHELXL for refinement and ORTEP-3 for visualization .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the acrylate group.
  • Temperature : Stable at –20°C for >6 months; decomposition occurs above 40°C (monitor via HPLC).
  • Humidity : Hydrolysis of the ester group is accelerated in aqueous environments (use desiccants).

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in the synthesis of this compound?

Answer: In copper-catalyzed reactions, the metal coordinates to the aldehyde’s carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by ethyl diazoacetate. The trans (E) configuration dominates due to steric hindrance between the pyridyl chlorine and ester group during transition-state formation . Computational DFT studies can model these interactions.

Q. How do substituents on the pyridine ring (e.g., Cl at position 2) influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-withdrawing chlorine at position 2 activates the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

  • SNAr : React with amines or thiols at 80–100°C in DMF.
  • Suzuki coupling : Use Pd(PPh₃)₄ and aryl boronic acids (yields ~70–90%) .
    Monitor regioselectivity via 1H^1H NMR (pyridyl proton shifts at δ 8.2–8.6 ppm).

Q. What intermolecular interactions dominate in the crystal structure, and how do they affect solubility?

Answer: X-ray studies of analogous pyridyl acrylates reveal:

  • π-π stacking : Between pyridine and acrylate groups (3.5–4.0 Å spacing).
  • C–H···O hydrogen bonds : Between ester carbonyl and adjacent C–H groups.
    These interactions reduce solubility in non-polar solvents (e.g., hexane) but enhance stability in DMSO or DMF .

Q. How can computational methods predict the compound’s biological activity or supramolecular assembly?

Answer:

  • Molecular docking : Screen against acetylcholinesterase (AChE) using AutoDock Vina; the pyridyl group may bind to the catalytic triad.
  • Hirshfeld surface analysis : Predict crystal packing via CrystalExplorer, identifying dominant van der Waals interactions (e.g., Cl···H contacts) .

Q. What analytical strategies resolve contradictions in reaction yield data across studies?

Answer:

  • DoE (Design of Experiments) : Vary catalyst, solvent, and temperature to identify critical factors.
  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation.
  • Reproducibility checks : Compare yields under inert (N₂) vs. ambient conditions to assess oxygen sensitivity .

Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?

Answer: The conjugated π-system (pyridine-acrylate) results in strong absorbance at λmax ~280–320 nm (ε >10,000 M⁻¹cm⁻¹). TD-DFT calculations correlate the HOMO→LUMO transition with experimental data. Substituents like chlorine redshift λmax by 10–15 nm due to enhanced electron delocalization .

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

Answer: It serves as a precursor for kinase inhibitors or antimicrobial agents. For example:

  • Amide formation : React with primary amines to generate acrylamide derivatives (IC₅₀ ~1–10 µM against AChE) .
  • Click chemistry : Introduce triazole rings via CuAAC for improved bioavailability .

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